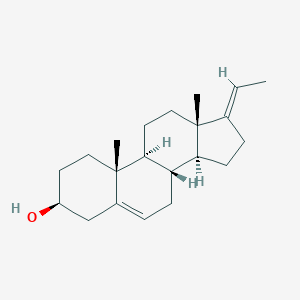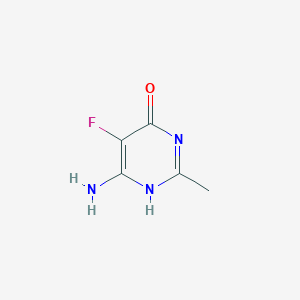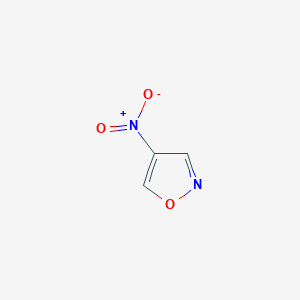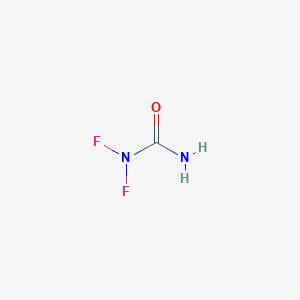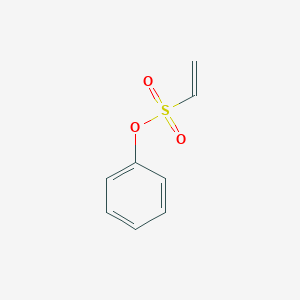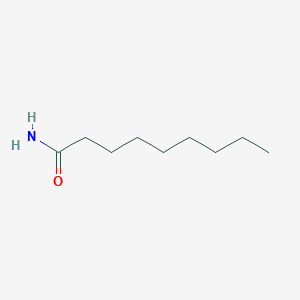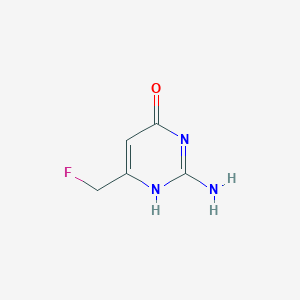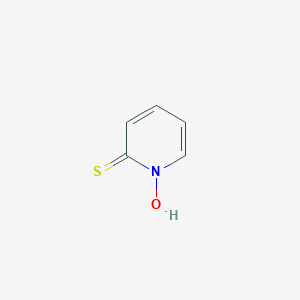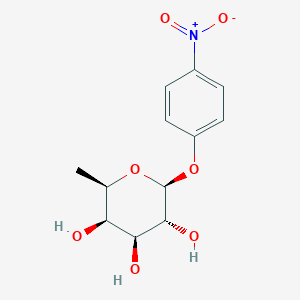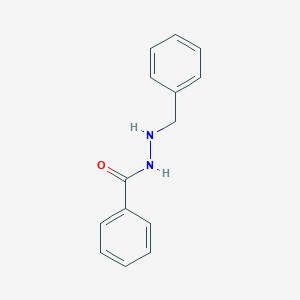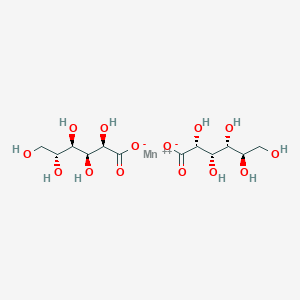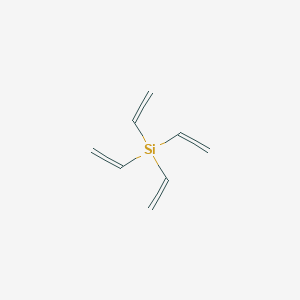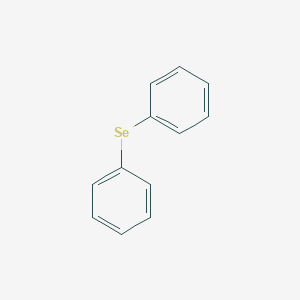
Diphenyl selenide
Overview
Description
Diphenyl selenide is an organoselenium compound with the chemical formula (C₆H₅)₂Se. It is a colorless to pale yellow liquid at room temperature and is known for its distinctive odor. This compound is of significant interest in organic chemistry due to its unique properties and reactivity, making it a valuable reagent in various synthetic applications.
Mechanism of Action
Target of Action
Diphenyl selenide is an organoselenium compound . It has been suggested that diphenyl diselenide and its analogs can be substrates for the mammalian thioredoxin reductase (TrxR) enzyme . This enzyme plays a crucial role in maintaining the redox balance within cells, which is vital for many cellular processes.
Mode of Action
The mode of action of this compound involves its interaction with a thiolate nucleophile, leading to the breaking of the selenium–selenium (Se–Se) bond . This process is of fundamental importance in biological environments and provides a rationale to analyze the so-called thiol modifier effect of diselenides .
Biochemical Pathways
Diphenyl diselenide has been shown to inhibit δ-aminolevulinate dehydratase (δ-ALA-D) from brain, liver, and kidney in vitro . This enzyme is involved in the biosynthesis of heme, an essential component of hemoglobin, cytochromes, and other hemoproteins. Inhibition of this enzyme can lead to a variety of biochemical effects.
Pharmacokinetics
It’s known that the compound undergoes oxidation to form selenoxides when treated with n-bromosuccinimide followed by alkaline hydrolysis .
Result of Action
The ability of diphenyl diselenide to protect murine J774 macrophage-like cells from reactive oxygen species (ROS) generated by the oxidation of low-density lipoproteins (LDL) has been demonstrated . This suggests that diphenyl diselenide may have antioxidant properties and could potentially protect cells from oxidative stress.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the solvent used can affect the 77Se NMR chemical shift of diphenyl diselenides . This suggests that the chemical environment can influence the reactivity and biological activity of these molecules .
Biochemical Analysis
Biochemical Properties
Diphenyl selenide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit antioxidant activity, acting against oxidative stress through a glutathione peroxidase-like activity . Furthermore, this compound can down-regulate the expression of the nuclear factor-κB (NF-κB), a transcription factor involved in pro-apoptotic pathways activated by reactive oxygen species .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to positively impact mitochondrial oxidative capacity in bovine vascular endothelial cells under certain conditions . Moreover, this compound can induce the nuclear translocation of NRF2, a key regulator of cellular antioxidant response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression . For instance, it can act as a source of phenylseleno radicals, reacting with a wide range of organic nucleophiles, electrophiles, and radicals .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. It has been observed that the solvent effect on the 77Se NMR chemical shift of diphenyl diselenides varies with temperature and concentration . These factors play a minor role in the precise values of 77Se chemical shift .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been reported that diphenyl diselenide-loaded nanocapsules show higher bioavailability compared to free diphenyl diselenide when administered orally at a dose of 50 mg/kg .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyl selenide can be synthesized through several methods. One common approach involves the reaction of phenyl Grignard reagent (C₆H₅MgBr) with elemental selenium (Se). The reaction proceeds as follows: [ \text{C₆H₅MgBr} + \text{Se} \rightarrow \text{C₆H₅SeMgBr} ] [ 2 \text{C₆H₅SeMgBr} + \text{Br₂} \rightarrow \text{(C₆H₅)₂Se} + 2 \text{MgBr₂} ]
Another method involves the reaction of diphenyl diselenide with reducing agents such as sodium borohydride (NaBH₄) to yield this compound: [ \text{(C₆H₅)₂Se₂} + \text{NaBH₄} \rightarrow \text{(C₆H₅)₂Se} + \text{NaBH₄} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Grignard reagent method due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Diphenyl selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to diphenyl selenoxide using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA): [ \text{(C₆H₅)₂Se} + \text{H₂O₂} \rightarrow \text{(C₆H₅)₂SeO} + \text{H₂O} ]
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄): [ \text{(C₆H₅)₂Se} + \text{LiAlH₄} \rightarrow \text{(C₆H₅)₂SeH} + \text{LiAlH₃} ]
Substitution: this compound can undergo nucleophilic substitution reactions with alkyl halides to form alkyl selenides: [ \text{(C₆H₅)₂Se} + \text{R-X} \rightarrow \text{(C₆H₅)SeR} + \text{C₆H₅X} ]
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, phenyl Grignard reagent
Major Products:
Oxidation: Diphenyl selenoxide
Reduction: Diphenyl selenol
Substitution: Alkyl selenides
Scientific Research Applications
Diphenyl selenide has a wide range of applications in scientific research, including:
Chemistry:
- Used as a reagent in organic synthesis for the introduction of selenium into organic molecules.
- Employed in the synthesis of selenoethers and selenoesters.
Biology:
- Investigated for its potential antioxidant properties and ability to scavenge reactive oxygen species (ROS).
- Studied for its role in modulating biological pathways involving selenium.
Medicine:
- Explored for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.
- Evaluated for its neuroprotective effects in models of neurodegenerative diseases.
Industry:
- Utilized in the development of materials with unique electronic and optical properties.
- Applied in the production of silver-selective membrane electrodes.
Comparison with Similar Compounds
- Diphenyl diselenide
- Diphenyl sulfide
- Diphenyl telluride
Comparison:
Diphenyl diselenide: Similar in structure but contains a Se-Se bond instead of a Se atom. It is more reactive and used as a source of phenylselenyl radicals.
Diphenyl sulfide: Contains a sulfur atom instead of selenium. It has different reactivity and is less effective as an antioxidant.
Diphenyl telluride: Contains a tellurium atom instead of selenium. It is more toxic and less commonly used in research.
Diphenyl selenide is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis and a valuable compound in various scientific applications.
Properties
IUPAC Name |
phenylselanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Se/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQWTLCYLDRDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061551 | |
| Record name | Diphenyl selenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132-39-4 | |
| Record name | 1,1′-Selenobis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1'-selenobis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl selenide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-selenobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenyl selenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diphenyl selenide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6MKC9X9CZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of diphenyl selenide?
A1: this compound has the molecular formula (C6H5)2Se, a molecular weight of 233.19 g/mol, and a structure consisting of two phenyl rings attached to a central selenium atom.
Q2: What are some key spectroscopic features of this compound?
A2: [, , ] 77Se NMR spectroscopy is particularly useful for characterizing this compound and its derivatives. The chemical shift of the selenium atom is sensitive to the electronic and steric effects of substituents on the phenyl rings. Additionally, 1H and 13C NMR, as well as IR spectroscopy, can provide valuable structural information. You can find more details in these papers: , , and
Q3: How does this compound function as a catalyst?
A3: [, ] this compound can act as a Lewis base catalyst due to the lone pair of electrons on the selenium atom. This Lewis basicity allows it to activate electrophiles or coordinate with metal centers, promoting various organic transformations. One example is its use in the chloroamidation of olefins, where it activates the electrophilic chlorine source. For more insights, check out this paper: .
Q4: Can you provide examples of reactions catalyzed by this compound?
A4: [, , ] this compound has been employed as a catalyst in various organic reactions, including:- C-H bond functionalization reactions, such as thiolation and selenylation of arenes, allowing for the introduction of sulfur or selenium functionalities into organic molecules. [, ]- Chloroamidation of olefins, facilitating the formation of chloroamines from readily available starting materials. []- Asymmetric synthesis, where chiral this compound derivatives can induce enantioselectivity in specific reactions.
Q5: What factors affect the catalytic activity and selectivity of this compound?
A5: [, , ] Several factors can influence its catalytic performance:- Electronic properties: The presence of electron-donating or -withdrawing substituents on the phenyl rings can alter the electron density on the selenium atom, thereby affecting its Lewis basicity and catalytic activity.- Steric hindrance: Bulky substituents can hinder the approach of reactants to the selenium center, impacting the reaction rate and selectivity.- Reaction conditions: Parameters like temperature, solvent, and concentration can also influence the catalytic performance of this compound.- Coordination environment: In cases where this compound acts as a ligand for metal catalysts, the nature of the metal center and other ligands can significantly impact the overall catalytic activity and selectivity.
Q6: How is computational chemistry used to study this compound and its derivatives?
A6: [, ] Computational techniques are valuable tools for:- Structure determination: Ab initio calculations can predict the optimized geometry and electronic structure of this compound and its derivatives, providing insights into their reactivity. - Mechanistic studies: Computational methods can help elucidate the reaction mechanisms of this compound-catalyzed reactions, identifying key intermediates and transition states. - QSAR modeling: Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structure of this compound derivatives with their biological activity, aiding in the design of new compounds with enhanced properties.
Q7: How do structural modifications of this compound affect its biological activity?
A7: [, ] Modifying the structure of this compound can significantly alter its biological activity:- Substituent effects: Introducing electron-donating or -withdrawing groups on the phenyl rings can influence the electron density on the selenium atom, thereby affecting its interaction with biological targets. - Steric factors: Bulky substituents can hinder the binding of this compound to its biological targets.- Lipophilicity: Altering the lipophilicity of this compound can impact its membrane permeability and distribution within biological systems.
Q8: What are some strategies to improve the stability, solubility, or bioavailability of this compound?
A8: [, ] Several approaches can be employed to enhance its pharmaceutical properties:- Salt formation: Converting this compound into its salt form with pharmaceutically acceptable acids can improve its solubility and stability.- Complexation: Encapsulating this compound within cyclodextrins or other suitable carriers can enhance its solubility and protect it from degradation.- Prodrugs: Designing prodrugs that are converted to this compound in vivo can improve its bioavailability and target specificity.- Nanoformulations: Incorporating this compound into nanoparticles can enhance its solubility, stability, and cellular uptake.
Q9: What are some important considerations for handling and disposing of this compound?
A9: [] As with any chemical, it's essential to handle and dispose of this compound responsibly, following established safety guidelines:- Personal protective equipment: Always wear appropriate personal protective equipment, including gloves, goggles, and a lab coat when handling this compound.- Ventilation: Work in a well-ventilated area to minimize inhalation of vapors.- Storage: Store this compound in a cool, dry place, away from incompatible materials.- Disposal: Dispose of this compound and any contaminated materials according to local regulations.
Q10: What analytical techniques are commonly employed to characterize and quantify this compound?
A10: [, ] Various analytical techniques can be utilized:- NMR spectroscopy: 1H, 13C, and particularly 77Se NMR are valuable for structural elucidation and studying the behavior of this compound in solution.- Mass spectrometry: This technique is useful for determining the molecular weight and identifying fragmentation patterns, providing structural information.- Chromatographic techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are useful for separating and quantifying this compound in mixtures.- X-ray crystallography: This technique can be used to determine the solid-state structure of this compound and its derivatives when suitable crystals can be obtained.
Q11: What are some quality control measures relevant to this compound?
A11: [] Ensuring the quality of this compound is crucial, especially for applications in organic synthesis and materials science. Key quality control measures include:- Purity analysis: Employing techniques like GC, HPLC, and elemental analysis to determine the purity of this compound and identify any impurities.- Spectroscopic characterization: Using NMR, IR, and mass spectrometry to confirm the identity and structural integrity of this compound.- Storage and handling: Implementing proper storage and handling procedures to prevent degradation or contamination.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
